ethyl 4-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]piperazine-1-carboxylate
Description
Ethyl 4-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]piperazine-1-carboxylate is a complex organic compound that features a combination of naphthalene, pyrazole, and piperazine moieties
Properties
IUPAC Name |
ethyl 4-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-3-29-22(27)26-10-8-25(9-11-26)15-19-14-23-24-21(19)18-5-4-17-13-20(28-2)7-6-16(17)12-18/h4-7,12-14H,3,8-11,15H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BADHXQNSZAGBSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=C(NN=C2)C3=CC4=C(C=C3)C=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]piperazine-1-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol or dichloromethane, and catalysts such as hydrochloric acid or palladium on carbon .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common to optimize the reaction efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 4-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]piperazine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 4-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. It is known to inhibit the NF-kB inflammatory pathway, thereby reducing the production of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and nitric oxide (NO) . This inhibition is achieved through the binding of the compound to specific active sites on the target proteins, leading to a decrease in their activity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 2-(6-methoxy-2-naphthyl)propionamide derivatives
Uniqueness
Ethyl 4-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]piperazine-1-carboxylate is unique due to its combination of naphthalene, pyrazole, and piperazine moieties, which confer specific biological activities and chemical reactivity. Its ability to inhibit the NF-kB pathway and its potential neuroprotective effects distinguish it from other similar compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
